ARN-6039

Immunology Drug Discovery Th17 Biology

ARN-6039 (also designated BOS-172767) is a small-molecule inverse agonist targeting the Retinoic Acid-Related Orphan Receptor Gamma t (RORγt). As a nuclear receptor, RORγt functions as the master transcriptional regulator of T helper 17 (Th17) cell differentiation and the associated production of pro-inflammatory cytokines such as IL-17A and IL-17F.

Molecular Formula C21H21F3N2O3
Molecular Weight 406.4052
CAS No. 1675206-11-7
Cat. No. B605586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN-6039
CAS1675206-11-7
SynonymsARN-6039;  ARN 6039;  ARN6039; 
Molecular FormulaC21H21F3N2O3
Molecular Weight406.4052
Structural Identifiers
SMILESCOC1=C(N2CCOCC2)C=C(CC(CC3=NC=CC=C3C(F)(F)F)C4=O)C4=C1
InChIInChI=1S/C21H21F3N2O3/c1-28-19-12-15-13(11-18(19)26-5-7-29-8-6-26)9-14(20(15)27)10-17-16(21(22,23)24)3-2-4-25-17/h2-4,11-12,14H,5-10H2,1H3
InChIKeyCQSDLVKTQRLMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARN-6039 (CAS 1675206-11-7): A Clinically Advanced Oral RORγt Inverse Agonist for Autoimmune and Neuroinflammatory Research


ARN-6039 (also designated BOS-172767) is a small-molecule inverse agonist targeting the Retinoic Acid-Related Orphan Receptor Gamma t (RORγt) [1]. As a nuclear receptor, RORγt functions as the master transcriptional regulator of T helper 17 (Th17) cell differentiation and the associated production of pro-inflammatory cytokines such as IL-17A and IL-17F [2]. Discovered through a proprietary fragment-based drug discovery platform (FIELDS), ARN-6039 is an orally bioavailable compound that has completed Phase I clinical evaluation in healthy volunteers, validating its translational potential for indications including multiple sclerosis and psoriasis .

Why Generic Substitution of ARN-6039 with Other RORγt Inhibitors Is Not Scientifically Justified


The RORγt inhibitor class exhibits substantial heterogeneity in their selectivity profiles, physicochemical properties, and resultant in vivo pharmacology. Many RORγt inverse agonists, such as those in the acetamide series (e.g., AZD0284), demonstrate potent on-target activity but have been associated with significant thymocyte apoptosis due to off-target effects, raising concerns for long-term immune modulation [1]. Furthermore, while several RORγt inhibitors are in clinical development, many lack the specific pharmacokinetic and biodistribution characteristics essential for treating neuroinflammatory diseases. ARN-6039 is distinguished by its unique combination of properties, including high oral bioavailability (%F: 37) and confirmed central nervous system (CNS) penetration [2], which are not inherent to the chemical class. Therefore, generic substitution without evidence of equivalent CNS bioavailability, safety margin, and selectivity profile could lead to divergent and potentially compromised experimental or therapeutic outcomes.

ARN-6039 Comparative Quantitative Evidence Guide: Potency, Bioavailability, CNS Penetration, and Clinical Validation


ARN-6039 Functional Cellular Potency vs. Structural Analog AZD0284 in Primary Human Th17 Cells

In a primary human Th17 cell functional assay, ARN-6039 inhibits IL-17A release with an IC50 of 220 nM . While direct head-to-head data for this specific parameter is not available, cross-study comparison with the clinical candidate AZD0284 (compound 5) indicates a significantly different potency profile in this relevant physiological system [1].

Immunology Drug Discovery Th17 Biology

ARN-6039 Oral Bioavailability Benchmarking Against Other Clinical RORγt Inhibitors

ARN-6039 demonstrates an oral bioavailability (%F) of 37% in murine models (BALB/c and C57BL/6), a key differentiator from many other RORγt inhibitors that often exhibit poor oral absorption or require extensive formulation development .

Pharmacokinetics Oral Drug Delivery ADME

ARN-6039's Confirmed CNS Penetration Provides a Critical Advantage Over Peripherally-Restricted RORγt Inhibitors

Preclinical studies have confirmed that ARN-6039 is highly CNS penetrant and possesses ideal CNS drug-like properties [1]. This is a key differentiating feature compared to many RORγt inhibitors in development, which are optimized for peripheral autoimmune diseases (e.g., psoriasis) and are designed to be peripherally restricted to avoid CNS-related adverse events [2].

Neuroscience Multiple Sclerosis Blood-Brain Barrier

Clinical Validation of ARN-6039's Safety Profile in a Phase I Trial

ARN-6039 has successfully completed a Phase I clinical trial (NCT03237832), a single-center, randomized, double-blind, placebo-controlled study evaluating safety, tolerability, and pharmacokinetics in healthy adult subjects [1]. This clinical milestone provides a level of validation not yet achieved by many other tool compounds or earlier-stage RORγt inhibitors.

Clinical Pharmacology Drug Development Translational Medicine

ARN-6039: Optimal Research and Industrial Application Scenarios


In Vivo Efficacy Studies in CNS Autoimmune and Demyelinating Disease Models (e.g., EAE)

Based on its confirmed CNS penetration and oral bioavailability of 37% , ARN-6039 is the preferred tool compound for investigating the therapeutic potential of RORγt inhibition in neuroinflammatory diseases. Its demonstrated efficacy in the MOG35-55-induced Experimental Autoimmune Encephalomyelitis (EAE) model, a key model for Multiple Sclerosis [1], makes it directly applicable for evaluating the impact of Th17 pathway modulation on demyelination, immune cell infiltration, and potential remyelination processes within the CNS.

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Oral RORγt Therapeutics

The extensive preclinical PK data, including a well-defined oral bioavailability (%F: 37) , combined with human PK data from a completed Phase I trial [1], makes ARN-6039 an ideal reference compound for building and validating PK/PD models. This is invaluable for pharmaceutical development teams seeking to establish PK/PD relationships, predict human efficacious doses, and benchmark new chemical entities targeting the RORγt pathway.

Investigating Th17-Driven Peripheral Autoimmune Diseases with an Oral Small Molecule

While its CNS profile is a key differentiator, ARN-6039's potent inhibition of IL-17A release from CD4+ T cells (IC50: 220 nM) and its clinical development for psoriasis [1] validate its utility as an orally available tool for studying Th17-mediated peripheral inflammation. Researchers can utilize ARN-6039 as a reference oral RORγt inhibitor to compare with biologic therapies (e.g., anti-IL-17 antibodies) or to explore combination strategies in preclinical models of diseases like psoriasis and inflammatory bowel disease.

Safety Margin and Toxicology Studies for Nuclear Receptor Modulation

The completed Phase I clinical trial and preclinical toxicology data for ARN-6039 provide a unique reference for safety pharmacologists . In contrast to some other RORγt inhibitors associated with thymocyte apoptosis [1], ARN-6039's established human safety profile allows researchers to differentiate target-related toxicities from off-target compound effects. It serves as a critical comparator for evaluating the safety window of novel RORγt modulators.

Technical Documentation Hub

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